molecular formula C13H21BN2O2 B1393527 N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1036991-24-8

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No. B1393527
M. Wt: 248.13 g/mol
InChI Key: KSAMKARQFVLMFC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. The physical and chemical properties of “N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” are not clearly documented in the available literature .

Scientific Research Applications

Fluorescence Probes for Hydrogen Peroxide Detection

One significant application of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is in the synthesis of boronate ester fluorescence probes. These probes have been synthesized for the detection of hydrogen peroxide (H2O2). Different derivatives of the compound show various fluorescence responses towards H2O2, indicating its potential in sensitive and selective detection applications (Lampard et al., 2018).

Crystal Structure and DFT Study

This compound has been studied for its crystal structure and density functional theory (DFT) calculations. The studies focus on its physical and chemical properties, providing insights into its stability and reactivity. Such studies are crucial for understanding how it can be utilized in various chemical reactions and processes (Huang et al., 2021).

Coordination Polymer Formation

The compound has been used in the synthesis of coordination polymers, particularly involving cobalt(II). The study demonstrates its utility in forming complex structures with potential applications in material science and catalysis (Al-Fayaad et al., 2020).

Synthesis of Novel Compounds

It also finds use in the synthesis of various novel compounds. For instance, its derivative was used in the synthesis of pirfenidone structural isosteres, indicating its role in the development of new therapeutic agents (Abd El Kader et al., 2012).

Suzuki–Miyaura Borylation Reactions

The compound plays a role in palladium-catalyzed Suzuki–Miyaura borylation reactions. This is significant in pharmaceutical industry for synthesizing various active agents, showcasing its importance in drug development and medicinal chemistry (Sanghavi et al., 2022).

Molecular Orbital Studies

There have been molecular orbital studies comparing different pyridinylboron derivatives, including this compound, to understand their structural differences and implications on chemical reactivity (Sopková-de Oliveira Santos et al., 2003).

Antifungal and Antibacterial Properties

Research also explores its potential in creating compounds with antifungal and antibacterial properties, showing its relevance in the development of new antimicrobial agents (Irving et al., 2003).

DNA Cleavage Studies

This compound is involved in studies related to DNA cleavage, which is vital for understanding genetic processes and developing therapeutic strategies (Babu et al., 2017).

Safety And Hazards

The safety and hazards of a chemical compound refer to its potential risks to human health and the environment. The safety and hazards of “N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” are not clearly documented in the available literature .

properties

IUPAC Name

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-8-11(15-9-10)16(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAMKARQFVLMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679753
Record name N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

CAS RN

1036991-24-8
Record name N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedures of intermediate 8 except using 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and dimethyl amine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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